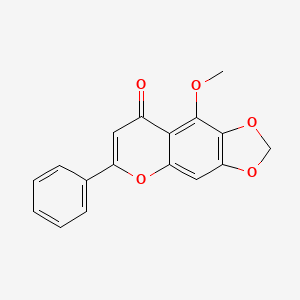

5-Methoxy-6,7-methylenedioxyflavone

Descripción

Contextualization within Flavonoid Chemistry and Biological Systems

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, and they form a significant component of the human diet. nih.govijpsr.comresearchgate.net Their basic structure consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring. nih.gov Variations in the structure of this C ring and the substitution patterns on the A and B rings give rise to the different classes of flavonoids, which include flavones, flavonols, flavanones, and isoflavones. nih.govresearchgate.net

5-Methoxy-6,7-methylenedioxyflavone belongs to the flavone (B191248) subclass. A key structural feature of this molecule is the presence of a methoxy (B1213986) group (-OCH₃) at the C-5 position and a methylenedioxy group (-O-CH₂-O-) across the C-6 and C-7 positions of the A ring. acs.orgiucr.org The presence and position of such substituents, including methoxy groups, are known to influence the physicochemical properties of flavonoids, such as their lipophilicity, which in turn can affect their biological activity. nus.edu.sg

Flavonoids, as a broad class, are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govijpsr.comnih.govresearchgate.net The specific arrangement of hydroxyl, methoxy, and other functional groups on the flavonoid scaffold is crucial in determining their interaction with biological targets. nus.edu.sg Research into methoxylated flavones, in particular, has revealed their potential to modulate various cellular processes. nus.edu.sg

Historical Perspectives and Early Discoveries in Natural Product Research

The initial discovery and characterization of this compound are rooted in the field of natural product chemistry. It was first isolated from the plant Physalis minima, a member of the Solanaceae family. acs.orgnus.edu.sg In a 1988 study, the compound was identified alongside another known flavonoid, 5,6,7-trimethoxyflavone (B192605), from this plant source. nus.edu.sg

The structure of this newly isolated flavone was initially elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry. acs.org To unequivocally confirm the proposed structure, a total synthesis of this compound was undertaken and reported in 1990. acs.org The successful synthesis and the comparison of the spectral data of the synthetic compound with the natural isolate provided definitive proof of its structure. acs.org Further crystallographic studies published in 1993 provided detailed insights into the three-dimensional arrangement of the molecule, confirming its near-planar structure. iucr.org

Detailed Research Findings

The academic literature on this compound primarily focuses on its isolation, structural elucidation, and synthesis. While the broader class of methoxylated flavones has been investigated for various biological activities, specific in-depth studies on this particular compound are limited. The initial research laid the foundational understanding of its chemical and physical properties.

Below are data tables summarizing the key findings from the available research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H12O5 | nih.gov |

| Molecular Weight | 296.3 g/mol | iucr.org |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Natural Occurrence and Structural Data

| Parameter | Finding | Reference |

|---|---|---|

| Natural Source | Isolated from Physalis minima | acs.orgnus.edu.sg |

| Co-occurring Flavonoid | 5,6,7-trimethoxyflavone | nus.edu.sg |

| Spectroscopic Confirmation | Structure confirmed by 1H-NMR, 13C-NMR, and Mass Spectrometry | acs.org |

| Synthetic Confirmation | Structure confirmed by total synthesis | acs.org |

| Crystallographic Data | X-ray diffraction confirmed the near-planar structure | iucr.org |

Structure

3D Structure

Propiedades

IUPAC Name |

9-methoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-19-17-15-11(18)7-12(10-5-3-2-4-6-10)22-13(15)8-14-16(17)21-9-20-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLORVNWTNPBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OCO3)OC(=CC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152321 | |

| Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119120-32-0 | |

| Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119120320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biodiversity Screening for 5-Methoxy-6,7-methylenedioxyflavone

Flavonoids are a class of secondary metabolites widely distributed in plants, where they play crucial roles in pigmentation, UV protection, and defense mechanisms. Methoxylated flavones, a subgroup of flavonoids, are particularly abundant in citrus fruits. The specific compound, this compound, belongs to a more specialized class known as methylenedioxyflavones.

The natural occurrence of this compound and structurally related compounds has been identified in various plant species. For instance, the rhizomes of Kaempferia parviflora have been a source for the isolation of numerous methoxyflavones. nih.gov While this specific plant is known for producing a variety of methoxylated flavonoids, the presence of this compound itself is not explicitly documented in the provided search results. However, the isolation of compounds with similar structural motifs, such as 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone from Kaempferia parviflora, suggests that plants from this genus are promising candidates for containing related flavonoids. nih.gov

Biodiversity screening plays a pivotal role in the discovery of natural products. This process involves the systematic examination of a wide range of biological materials, in this case, various plant species, to identify the presence of specific classes of compounds. The initial step in such screening often involves the preparation of crude extracts from different parts of the plant, such as leaves, stems, roots, or flowers. mdpi.com These extracts are then subjected to preliminary analysis, often using chromatographic and spectroscopic techniques, to detect the presence of target compounds like flavonoids. The selection of plant species for screening is often guided by ethnobotanical knowledge or chemotaxonomic data, which can indicate a higher likelihood of finding specific types of chemical constituents.

| Plant Species | Plant Part | Related Compounds Isolated |

|---|---|---|

| Kaempferia parviflora | Rhizome | 5,7-Dimethoxyflavone, 5,7,4'-Trimethoxyflavone |

| Citrus Fruits | Peels | Nobiletin, 3,3',4',5,6,7,8-Heptamethoxyflavone, Tangeretin |

Advanced Chromatographic and Spectroscopic Techniques for Isolation of Methylenedioxyflavones

The isolation of a pure chemical compound from a complex natural extract is a challenging multi-step process. Crude extracts typically contain a multitude of substances, including pigments, carbohydrates, proteins, and other secondary metabolites, which can interfere with the isolation of the target flavonoid. frontiersin.org Therefore, a combination of advanced chromatographic and spectroscopic techniques is essential for the successful purification of methylenedioxyflavones like this compound.

Preparative chromatography is the cornerstone of natural product isolation, aiming to separate and purify large quantities of a target compound. The process often begins with preliminary purification steps to remove major classes of interfering substances.

Column Chromatography: A common initial step involves column chromatography using stationary phases like silica (B1680970) gel or macroporous resins. frontiersin.org Macroporous resin chromatography is favored for its good selectivity, reusability, and low cost. frontiersin.org The crude extract is loaded onto the column, and different solvents or solvent mixtures (the mobile phase) are passed through to elute the various components at different rates, leading to their separation.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of flavonoids. nih.govnih.govscielo.br Unlike traditional column chromatography, HSCCC does not use a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample and leading to better recovery. nih.gov The selection of an appropriate two-phase solvent system is the most critical step for a successful separation in HSCCC. scielo.brresearchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification and to achieve high purity, preparative HPLC is often the method of choice. nih.govrsc.org This technique utilizes high pressure to pass the sample through a column packed with a stationary phase. Reversed-phase columns, such as C18, are commonly used for flavonoid separation. nih.govrsc.org The mobile phase, typically a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water with additives like acetic or formic acid, is carefully optimized to achieve the best separation of the target compound from any remaining impurities. nih.govresearchgate.netrsc.org

| Technique | Stationary Phase/Solvent System Principle | Advantages |

|---|---|---|

| Macroporous Resin Column Chromatography | Adsorption-desorption based on polarity. | Good selectivity, low cost, recyclable. frontiersin.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | No irreversible adsorption, high sample recovery, can handle crude samples. nih.govnih.gov |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | High purity of isolated compounds. nih.govrsc.org |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable tools in modern natural product research. nih.gov They allow for the rapid analysis and identification of compounds within complex mixtures, guiding the isolation process.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is instrumental in the dereplication process, which is the rapid identification of known compounds in an extract, thus avoiding their redundant isolation. LC-MS provides information about the molecular weight of the separated compounds, which is a critical piece of data for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful hyphenated technique. While many flavonoids are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR data on the separated compounds in real-time as they elute from the chromatography column. This provides detailed structural information, which is essential for the unambiguous identification of novel natural products.

The use of these hyphenated techniques significantly accelerates the process of discovering and isolating new compounds like this compound from the vast chemical library of the natural world. nih.gov

Biosynthetic Pathways in Planta

General Flavonoid Biosynthesis: Shikimate and Acetate (B1210297) Pathways

The journey to synthesizing 5-Methoxy-6,7-methylenedioxyflavone begins with the fundamental flavonoid biosynthetic network, which relies on two primary metabolic routes: the shikimate and the acetate pathways. These pathways provide the essential molecular precursors for the characteristic C6-C3-C6 flavonoid skeleton.

The shikimate pathway is the origin of the aromatic amino acid L-phenylalanine. nih.govnih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a series of enzymatic steps, this leads to the formation of chorismic acid, a critical branch-point intermediate. nih.govmdpi.com Chorismate is then converted to L-phenylalanine.

Subsequently, the general phenylpropanoid pathway takes over. nih.govmdpi.com A trio of key enzymes converts L-phenylalanine into 4-coumaroyl-CoA, the activated precursor for the B-ring and the three-carbon bridge of the flavonoid structure. nih.gov

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, yielding 4-coumaroyl-CoA. nih.gov

Concurrently, the acetate pathway (also known as the polyketide pathway) provides the building blocks for the A-ring of the flavonoid. Specifically, it supplies three molecules of malonyl-CoA, which are produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).

The convergence of these two pathways is marked by the action of Chalcone (B49325) synthase (CHS) . This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize naringenin (B18129) chalcone, the first true flavonoid precursor. nih.gov This chalcone is then rapidly isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central intermediate from which a vast diversity of flavonoids, including this compound, are derived. nih.gov

Table 1: Key Enzymes in General Flavonoid Precursor Biosynthesis

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamic acid 4-hydroxylase | C4H | Phenylpropanoid | Converts trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Phenylpropanoid | Converts p-coumaric acid to 4-coumaroyl-CoA. |

| Acetyl-CoA carboxylase | ACC | Acetate | Produces malonyl-CoA from acetyl-CoA. |

| Chalcone synthase | CHS | Flavonoid | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Flavonoid | Isomerizes naringenin chalcone to naringenin. |

Specific Methylenedioxyflavone Biosynthesis: Enzymatic Steps and Genetic Regulation

Starting from the central flavanone intermediate, naringenin, a series of specific enzymatic modifications are required to produce this compound. While the exact sequence and enzymes have not been fully elucidated for this specific compound, a putative pathway can be constructed based on known flavonoid biochemistry.

First, the flavanone core is converted into a flavone (B191248). This is achieved by Flavone synthase (FNS) , which introduces a double bond between the C-2 and C-3 positions of the C-ring, converting naringenin to apigenin (B1666066). mdpi.com The subsequent steps involve a series of "decorating" enzymes that modify the A-ring. To arrive at the final structure, the A-ring must undergo hydroxylation at positions 5, 6, and 7, followed by methylation at the 5-position and the formation of a methylenedioxy bridge across the 6- and 7-hydroxyl groups.

The formation of the crucial methylenedioxy bridge is a key step. This reaction is known to be catalyzed by specific cytochrome P450-dependent enzymes. nih.govnih.govresearchgate.net These enzymes, often belonging to the CYP719 family in other plant species, catalyze the oxidative cyclization of an ortho-methoxyphenol (a hydroxyl group adjacent to a methoxy (B1213986) group) to form the five-membered methylenedioxy ring. nih.gov Therefore, a plausible sequence involves:

Hydroxylation of apigenin at positions 6 and 7 by flavonoid hydroxylases.

O-methylation of the 5-hydroxyl group by an O-methyltransferase (OMT).

A final, specific cytochrome P450 enzyme that acts on the 6-hydroxy, 7-hydroxy (or 6-hydroxy, 7-methoxy) moiety to form the 6,7-methylenedioxy bridge.

Genetic Regulation: The biosynthesis of flavonoids is tightly controlled at the transcriptional level. The expression of the biosynthetic genes is largely regulated by a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These complexes bind to the promoter regions of the flavonoid biosynthetic genes, activating or repressing their transcription in response to developmental and environmental cues. While specific regulators for this compound are unknown, it is certain that its production is governed by a similar hierarchical regulatory network.

Table 2: Putative Enzyme Classes for this compound Synthesis from Apigenin

| Enzyme Class | Function |

|---|---|

| Flavonoid Hydroxylase | Adds hydroxyl (-OH) groups to the A-ring at positions 6 and 7. |

| O-Methyltransferase (OMT) | Adds a methyl (-CH3) group to the 5-hydroxyl group. |

| Cytochrome P450 Monooxygenase | Catalyzes the formation of the methylenedioxy bridge across positions 6 and 7. |

Role of this compound in Plant Physiology and Defense Mechanisms

Flavonoids are not merely metabolic byproducts; they are crucial for plant survival and interaction with the environment. hebmu.edu.cn They fulfill a wide array of physiological functions, and this compound, as a member of this class, is presumed to contribute to these roles.

Key functions of flavonoids in plants include:

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and flowers, where they act as a sunscreen, absorbing harmful UV-B radiation and protecting the plant's DNA and photosynthetic machinery from damage. hebmu.edu.cn

Antioxidant Activity: Abiotic stresses like drought, salinity, and high light can lead to the production of reactive oxygen species (ROS) in plants. Flavonoids are potent antioxidants that can scavenge these ROS, mitigating oxidative stress and protecting cellular components. nih.gov

Defense Against Pathogens and Herbivores: Flavonoids can act as phytoalexins, antimicrobial compounds produced in response to fungal or bacterial attack. They can also deter feeding by herbivores due to their bitter taste or toxicity. hebmu.edu.cn The methylenedioxy moiety, in particular, is found in a number of natural products with insecticidal properties.

Signaling Molecules: Flavonoids are involved in plant-microbe signaling, most notably in the establishment of nitrogen-fixing symbioses between legumes and rhizobia bacteria. They also contribute to flower coloration, attracting pollinators to ensure successful reproduction. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Flavonoid Production in Plant and Microbial Systems

The diverse biological activities of flavonoids have made them attractive targets for production through biotechnology. pnas.org Metabolic engineering and synthetic biology offer powerful tools to increase the yield of desired flavonoids or to produce them in heterologous hosts like microbes, which can be grown in large-scale fermenters. researchgate.net

Several strategies are employed to engineer flavonoid production:

Engineering Precursor Supply: Enhancing the availability of the primary precursors, L-phenylalanine and malonyl-CoA, is a common and effective strategy. This can involve engineering central carbon metabolism to direct more flux towards these molecules. nih.gov

Transcription Factor Engineering: Overexpressing the regulatory MYB or bHLH transcription factors that control the flavonoid pathway can simultaneously upregulate multiple biosynthetic genes, acting as a master switch to turn on production.

Microbial Production: The entire biosynthetic pathway for a specific flavonoid can be transferred into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). researchgate.net This approach, often termed "de novo" biosynthesis, allows for controlled and scalable production independent of agricultural constraints. mdma.ch Co-culture engineering, where different parts of a pathway are expressed in separate microbial strains, has also emerged as a promising strategy to overcome metabolic burden on a single host. pnas.org

Synthetic biology approaches further refine these techniques by using standardized genetic parts, designing novel metabolic circuits, and employing computational modeling to optimize pathway flux. nih.gov These advanced methods hold great promise for the sustainable and high-yield production of complex flavonoids like this compound for various applications.

Table 3: Strategies in Metabolic Engineering for Flavonoid Production

| Strategy | Approach | Target Example |

|---|---|---|

| Upregulating Biosynthesis | Overexpression of one or more pathway genes. | Chalcone synthase (CHS), Phenylalanine ammonia-lyase (PAL). |

| Enhancing Precursor Supply | Engineering central metabolism to increase precursor pools. | Overexpression of Acetyl-CoA carboxylase (ACC) for more malonyl-CoA. |

| Transcriptional Regulation | Overexpression of key transcription factors. | MYB and bHLH family proteins. |

| Heterologous Production | Transferring plant biosynthetic genes into a microbial host. | E. coli or S. cerevisiae engineered to produce naringenin. |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 5-Methoxy-6,7-methylenedioxyflavone and Related Flavones

The total synthesis of this compound and its congeners typically relies on the construction of a chalcone (B49325) precursor followed by its cyclization to the flavone (B191248) core. A common strategy involves the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. innovareacademics.in

For the synthesis of this compound, the key starting materials would be 2'-hydroxy-5'-methoxy-3',4'-methylenedioxyacetophenone and benzaldehyde. The synthesis of the requisite acetophenone (B1666503) can be a multi-step process in itself, often starting from simpler, commercially available phenols.

A pivotal reaction in many flavonoid syntheses is the Baker-Venkataraman rearrangement, which provides a route to the 1,3-diketone intermediate necessary for the subsequent acid-catalyzed cyclization to the flavone. nih.gov This method offers a high degree of control over the substitution pattern of the final product.

The final step in many flavone syntheses is the oxidative cyclization of the corresponding 2'-hydroxychalcone. A widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which employs alkaline hydrogen peroxide. nih.gov Modern variations of this reaction, including the use of microwave irradiation, have been developed to improve reaction times and yields. nih.gov

Synthetic Methodologies for Analogs and Structural Variants of Methylenedioxyflavones

The generation of analogs and structural variants of methylenedioxyflavones is crucial for structure-activity relationship studies. These modifications can be introduced at various stages of the synthesis.

Variation of the B-ring: The B-ring of the flavone can be readily varied by employing different substituted benzaldehydes in the initial Claisen-Schmidt condensation. This allows for the introduction of a wide array of functional groups, such as hydroxyl, methoxy (B1213986), and halogen moieties, onto the B-ring. For instance, the use of 3,4-dimethoxybenzaldehyde (B141060) in a reaction with a substituted 2'-hydroxyacetophenone would lead to a flavone with a corresponding substitution pattern on the B-ring. mdpi.com

Modification of the A-ring: Introducing substituents onto the A-ring requires the synthesis of specifically functionalized 2'-hydroxyacetophenones. This can be achieved through various aromatic substitution reactions on a precursor phenol (B47542) before its acylation. nih.gov For example, the synthesis of 3',4'-dimethoxy-7,8-dimethylflavone demonstrates the preparation of a flavone with a more complex A-ring substitution. nih.gov

Chalcone as a Key Intermediate: The synthesis of a library of 2'-hydroxychalcones serves as a versatile platform for producing a diverse range of flavones. mdpi.com These chalcones can be prepared through Claisen-Schmidt condensation under various conditions, including conventional base catalysis (e.g., NaOH, KOH) and more environmentally friendly mechanochemical methods using a ball mill. innovareacademics.inmdpi.com The subsequent cyclization of these chalcones, often using iodine in dimethyl sulfoxide (B87167) (DMSO), provides access to the corresponding flavones. innovareacademics.in

Regioselective Modifications and Functional Group Interconversions of the Flavone Skeleton

Once the flavone core is assembled, further modifications can be made through regioselective reactions and functional group interconversions.

Demethylation and Methylation: The selective demethylation of polymethoxyflavones is a significant challenge but crucial for accessing hydroxylated derivatives. Different demethylating agents, such as hydrobromic acid in acetic acid, can be employed, with the regioselectivity often depending on the reaction conditions and the substitution pattern of the flavone. mdpi.com For instance, studies on the synthesis of pedalitin, a monomethoxytetrahydroxyflavone, have provided insights into the sequential demethylation of methoxy groups at different positions on the flavone core. mdpi.com Conversely, selective methylation of hydroxyl groups can be achieved using appropriate methylating agents and protecting group strategies.

Enzymatic Acylation: Enzymatic methods offer a high degree of regioselectivity for the functionalization of flavonoids. Lipases, for example, have been used for the regioselective acetylation of flavonoid aglycons. mdpi.com These enzymatic reactions are typically performed under mild conditions and can selectively target specific hydroxyl groups on the flavonoid skeleton, which is often difficult to achieve through traditional chemical methods. mdpi.com

C-H Functionalization: Direct C-H functionalization is an emerging and powerful tool for the late-stage modification of complex molecules like flavonoids. While the functionalization of the more electron-rich five-membered ring in related heterocyclic systems is more common, methods for the regioselective C-H functionalization of the six-membered A-ring are being developed. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the direct introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions, providing a more atom-economical route to novel analogs. mdpi.com

Advanced Synthetic Methodologies for Flavonoid Core Structures

Modern organic synthesis has introduced a variety of advanced methodologies that have been applied to the construction of the flavonoid core, often leading to improved efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Reactions: Palladium catalysis has become a cornerstone of modern synthetic chemistry and has been successfully applied to flavonoid synthesis. For example, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a divergent route to both flavones and flavanones under mild conditions. rsc.org The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is a versatile method for forming the carbon-carbon bond between the B-ring and the C-ring precursor. nih.gov

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. One-pot procedures for the synthesis of chromones and flavonoids have been developed using various catalysts, including metal triflates, which can promote the reaction with high yield and regioselectivity. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many organic reactions, including those involved in flavonoid synthesis. For example, the Algar-Flynn-Oyamada reaction can be performed under microwave irradiation to reduce reaction times significantly. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. In the context of flavonoid synthesis, this includes the use of solvent-free reaction conditions, such as mechanochemical synthesis in a ball mill for the preparation of chalcones, and the use of greener catalysts and reagents. innovareacademics.inresearchgate.net

Advanced Analytical Characterization in Research Studies

Spectroscopic Analysis for Structural Elucidation of 5-Methoxy-6,7-methylenedioxyflavone

Spectroscopic techniques are indispensable for the unambiguous determination of the compound's complex chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides information about the chemical environment of individual atoms.

The ¹H-NMR spectrum would reveal the number of different types of protons and their neighboring environments through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration. The ¹³C-NMR spectrum shows the signals for each unique carbon atom in the molecule. The chemical shift of the methoxy (B1213986) group in ¹³C NMR is particularly diagnostic for its position on the flavonoid skeleton. researchgate.net For a methoxy group at the C-5 position flanked by two substituents (at C-6 and the oxygen of the pyrone ring), its ¹³C signal is expected to appear at a characteristically downfield position, around δ 61.6 ppm. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structural puzzle.

COSY identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the same spin system, for example, on the B-ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton signal to its attached carbon.

HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the protons on the A and B rings to the carbons of the chromone (B188151) core and confirming the positions of the methoxy and methylenedioxy groups.

Table 1: Hypothetical ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

| Position | δC (ppm) (Expected) | δH (ppm) (Expected Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | 162.5 | - | - |

| 3 | 105.8 | 6.65 (s) | C-2, C-4, C-1' |

| 4 | 182.0 | - | - |

| 4a | 106.5 | - | - |

| 5 | 145.0 | - | - |

| 5-OCH₃ | 61.6 | 3.95 (s) | C-5 |

| 6 | 138.2 | - | - |

| 7 | 146.1 | - | - |

| 6,7-OCH₂O- | 102.0 | 6.10 (s) | C-6, C-7 |

| 8 | 95.5 | 6.80 (s) | C-7, C-8a, C-4a |

| 8a | 152.0 | - | - |

| 1' | 131.5 | - | - |

| 2', 6' | 126.2 | 7.85 (dd, 8.0, 2.0) | C-2, C-4', C-1' |

| 3', 5' | 129.0 | 7.50 (m) | C-1', C-4' |

| 4' | 131.8 | 7.50 (m) | C-2', C-6' |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₁₇H₁₂O₅), High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. The calculated exact mass for the neutral molecule is 296.0685 Da. HRMS analysis can confirm this composition with a high degree of confidence, typically with an error of less than 5 ppm. mdpi.com

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. Flavonoids typically undergo characteristic fragmentation patterns, most notably a Retro-Diels-Alder (RDA) reaction in the C-ring. This cleavage breaks the C-ring and provides diagnostic fragments corresponding to the A- and B-rings, helping to confirm the substitution pattern. Other common fragmentations include the loss of small neutral molecules like carbon monoxide (CO), a methyl radical (•CH₃) from the methoxy group, or formaldehyde (B43269) (CH₂O) from the methylenedioxy group. nih.govresearchgate.net

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₁₃O₅⁺ | 297.0757 | Protonated molecular ion |

| [M+Na]⁺ | C₁₇H₁₂O₅Na⁺ | 319.0577 | Sodium adduct |

| [M+H-CH₃]⁺ | C₁₆H₁₀O₅⁺ | 282.0523 | Loss of a methyl radical from the methoxy group |

| [M+H-CO]⁺ | C₁₆H₁₃O₄⁺ | 269.0808 | Loss of carbon monoxide |

| RDA fragment (A-ring) | C₉H₇O₄⁺ | 179.0344 | Fragment from Retro-Diels-Alder cleavage containing the A-ring |

| RDA fragment (B-ring) | C₈H₆O⁺ | 118.0419 | Fragment from Retro-Diels-Alder cleavage containing the B-ring and C-3 |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The UV spectrum of a flavone (B191248) is characteristic and typically consists of two major absorption bands. silae.it

Band I , appearing in the 320–385 nm range, is associated with the electronic transitions in the cinnamoyl system (B-ring and the C-ring).

Band II , appearing in the 240–285 nm range, corresponds to transitions within the benzoyl system (A-ring). cabidigitallibrary.org

The exact positions (λmax) and intensities of these bands are influenced by the substitution pattern on the rings. For this compound, the spectrum would reflect its specific arrangement of auxochromic groups.

Table 3: Typical UV-Vis Absorption Maxima for Flavones in Methanol (B129727)

| Absorption Band | Typical Wavelength Range (λmax) | Associated Structural Moiety |

|---|---|---|

| Band II | 240–285 nm | A-ring (Benzoyl system) |

| Band I | 320–385 nm | B-ring (Cinnamoyl system) |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. To date, a crystal structure for this compound has not been deposited in public databases. However, if suitable single crystals were obtained, this analysis would provide incontrovertible proof of its structure. The analysis would yield key crystallographic parameters that describe the unit cell and symmetry of the crystal lattice. nih.govnih.gov

Table 4: Example of Crystallographic Data Obtained from X-ray Analysis (Illustrative)

| Parameter | Description |

|---|---|

| Chemical formula | C₁₇H₁₂O₅ |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Final R-factor | Indicator of the quality of the structural refinement |

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are essential for separating the target compound from complex mixtures and for determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of flavonoids. nih.gov When coupled with a Diode Array Detector (DAD), it allows for separation based on the compound's affinity for the stationary phase and simultaneous acquisition of its UV-Vis spectrum.

A typical analysis involves injecting the sample into a reversed-phase column (e.g., C18). A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like acetic or formic acid) and an organic solvent (like methanol or acetonitrile) is employed to separate the components. scielo.br The retention time (t_R) of the peak is a characteristic feature for identification under specific conditions, while the peak area is proportional to the compound's concentration.

The DAD provides the UV spectrum of the eluting peak, which can be compared to a reference standard for identity confirmation. researchgate.net Peak purity analysis can also be performed by comparing spectra across the peak, ensuring it is not co-eluting with impurities. Method validation according to established guidelines ensures the specificity, accuracy, linearity, and precision of the quantitative results. mdpi.comresearchgate.net

Table 5: Representative HPLC-DAD Method Parameters for Flavonoid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase A | Water with 0.1% Acetic Acid scielo.br |

| Mobile Phase B | Methanol or Acetonitrile (B52724) scielo.br |

| Elution | Gradient (e.g., 5% to 100% B over 30 minutes) scielo.br |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, monitoring at ~270 nm and ~340 nm |

| Output Data | Retention Time (t_R), Peak Area, UV Spectrum |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of flavonoid analysis, LC-MS allows for the separation of this compound from other structurally similar compounds that may be present in a sample, such as in plant extracts or synthetic reaction mixtures. Following chromatographic separation, the compound is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer, providing a high degree of specificity for its identification.

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of analytical certainty. In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process of specific fragmentation patterns provides a unique "fingerprint" for the molecule, significantly reducing the likelihood of false positives from matrix interferences.

While specific research studies focusing solely on this compound are limited, the analytical approach can be exemplified by the detailed method development for a closely related compound, 3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide (TMG), which has been identified as a significant metabolite in spinach (Spinacia oleracea). nih.govnih.gov In a representative study, researchers utilized an LC-Q-TOF/MS (Liquid Chromatography-Quadrupole-Time-of-Flight/Mass Spectrometry) system to identify and characterize flavonoid derivatives. nih.govnih.gov The high-resolution mass spectrometry capabilities of the TOF analyzer allow for the determination of the elemental composition of the detected ions with high accuracy.

For instance, in the analysis of TMG, a molecular ion peak was observed with a specific mass-to-charge ratio that closely matched its calculated chemical formula, with an error of only -1.99 ppm. nih.gov This level of accuracy is crucial for the confident annotation of compounds in complex samples. The study also identified other related flavonoids, such as 5,4′-dihydroxy-3,3′-dimethoxy-6,7-methylendioxyflavone-4′-glucuronide, by observing its molecular ion peak with a similarly low mass error. nih.gov

The general parameters for an LC-MS/MS method for the analysis of such flavonoids would typically involve a reversed-phase chromatography column (e.g., a C18 column) with a gradient elution using a mixture of water (often with a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The mass spectrometer would be operated in a mode that allows for both full-scan MS to detect all ions within a certain mass range and product ion scan (MS/MS) to obtain fragmentation data for specific ions of interest.

Table 1: Illustrative LC-MS/MS Parameters for Flavonoid Analysis (based on related compounds)

| Parameter | Value/Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative Mode |

| MS Mode | Full Scan and Product Ion Scan (MS/MS) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

Validation of Analytical Methods for Research Applications

The validation of an analytical method is a critical process in scientific research to ensure that the method is suitable for its intended purpose. This involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. The validation process typically assesses several key parameters, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comresearchgate.net

Drawing from the comprehensive validation of an HPLC-DAD method for the quantification of TMG in spinach samples, we can understand the rigorous requirements for such analytical procedures. nih.govnih.govresearchgate.net

Specificity: This parameter ensures that the analytical signal is solely from the compound of interest and not from any other components in the sample matrix. nih.gov In the case of the TMG analysis, specificity was confirmed by comparing the retention time and the UV-Vis spectrum of the analyte in the sample with that of a pure standard. nih.gov The clear separation of the TMG peak from other components in the chromatogram demonstrated the method's specificity. nih.gov For LC-MS/MS, specificity is further enhanced by monitoring specific precursor-to-product ion transitions. mdpi.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the TMG analysis, a calibration curve was constructed by plotting the peak area against a series of known concentrations of the standard. The method was found to be linear over a concentration range of 15.625 to 500 µg/mL, with a correlation coefficient (R²) of 0.999, indicating a strong linear relationship. nih.govresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision of the TMG method was evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The intra-day precision was found to be less than 3%, and the inter-day precision was less than 6%, both of which are within acceptable limits for such analytical methods. nih.gov

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the pure standard is added to a sample (spiking) and the amount recovered is measured. For the TMG method, the recovery rates were between 93-101% for freeze-dried spinach and 90-95% for a spinach extract concentrate, demonstrating a high degree of accuracy. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These values are crucial for determining the sensitivity of the method. The LOD and LOQ for TMG were calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 2: Summary of Method Validation Parameters for a Related Flavonoid (TMG)

| Validation Parameter | Result |

|---|---|

| Specificity | Confirmed by retention time and UV spectrum matching with standard. nih.gov |

| Linearity Range | 15.625 - 500 µg/mL. nih.govresearchgate.net |

| Correlation Coefficient (R²) | 0.999. nih.govresearchgate.net |

| Intra-day Precision (RSD) | < 3%. nih.gov |

| Inter-day Precision (RSD) | < 6%. nih.gov |

| Accuracy (Recovery) | 90 - 101%. nih.govresearchgate.net |

| Limit of Detection (LOD) | Calculated based on signal-to-noise ratio or calibration curve statistics. researchgate.net |

| Limit of Quantification (LOQ) | Calculated based on signal-to-noise ratio or calibration curve statistics. researchgate.net |

The establishment of such a validated analytical method is paramount for any research involving this compound, as it provides the necessary confidence in the identity and quantity of the compound being studied.

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Cellular and Molecular Studies of 5-Methoxy-6,7-methylenedioxyflavone

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms through which a compound exerts its effects. For this compound, a comprehensive understanding is built by examining its influence on intracellular signaling, enzyme activity, receptor interactions, and cellular responses in controlled laboratory settings.

Modulatory Effects on Intracellular Signal Transduction Pathways (e.g., Inflammation, Apoptosis)

While direct evidence for this compound is not prominently available, the broader class of methoxyflavones has demonstrated significant modulatory effects on key intracellular signaling pathways, particularly those governing inflammation and apoptosis.

For instance, related methoxyflavones have been shown to influence the expression of crucial signaling molecules. One such compound, 5,7-dimethoxyflavone (B190784) (DMF), has been observed to modulate signaling molecules associated with cell survival and endoplasmic reticulum stress, leading to apoptosis in human endometriosis cell lines. nih.gov Furthermore, studies on 5-methoxyflavone (B191841) (5-MF) have indicated its ability to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in human leukemic cells. This is achieved through the upregulation of death receptors (DR4 and DR5) and the downregulation of anti-apoptotic proteins like cFLIP and Mcl-1, ultimately leading to the activation of the caspase cascade and mitochondrial-mediated cell death. nih.gov It is plausible that this compound could exhibit similar pro-apoptotic activities by intervening in these critical cell death pathways.

Enzyme Activity Modulation (e.g., p38-alpha MAPK, iNOS)

The modulation of enzyme activity is a key mechanism by which flavonoids exert their pharmacological effects. Enzymes such as p38-alpha mitogen-activated protein kinase (p38-α MAPK) and inducible nitric oxide synthase (iNOS) are critical in the inflammatory process.

Although direct inhibition of these enzymes by this compound has not been documented, research on structurally similar compounds offers valuable insights. For example, hybrids of mosloflavone (B191909) and 5,6,7-trimethoxyflavone (B192605) have been identified as potent inhibitors of p38-α MAPK, which in turn suppresses the production of pro-inflammatory mediators. This suggests that the methoxy (B1213986) and methylenedioxy functionalities could contribute to interactions with the active sites of inflammatory enzymes.

Receptor Interactions and Ligand Binding Studies (e.g., GABAARs, G protein-activated inwardly rectifying K+ channels)

Flavonoids are known to interact with various receptors in the central nervous system, including gamma-aminobutyric acid type A receptors (GABAARs), which are the primary inhibitory neurotransmitter receptors in the brain. The modulation of GABAARs can lead to anxiolytic and sedative effects. Studies on methoxyflavone derivatives, such as 2'-methoxy-6-methylflavone, have revealed subtype-selective actions at GABAARs, with the ability to potentiate GABA-induced currents or directly activate the receptor, depending on the subunit composition. nih.gov

Additionally, G protein-activated inwardly rectifying potassium (GIRK or Kir3) channels, which are crucial for regulating neuronal excitability, are potential targets for flavonoids. nih.govfrontiersin.org These channels are activated by G protein-coupled receptors and lead to hyperpolarization of the cell membrane. wikipedia.orgtocris.com While no specific studies have linked this compound to GIRK channels, the general ability of flavonoids to modulate ion channels suggests this as a possible area of interaction.

Cellular Responses: Anti-proliferative Effects and Granulation Inhibition in Cell Lines

The anti-proliferative activity of flavonoids against various cancer cell lines is an area of intense research. A study on a series of 5,6,7-trimethoxyflavones and their derivatives, including the structurally related 5,6,7-trimethoxy-3',4'-methylenedioxyflavone, demonstrated moderate to high anti-proliferative activities against a panel of human cancer cell lines. nih.gov The IC50 values for these compounds were determined, indicating their potential to inhibit cancer cell growth. nih.govtandfonline.com It is hypothesized that the substitution pattern on the flavone (B191248) core, including the presence of methoxy and methylenedioxy groups, plays a significant role in their cytotoxic effects. tandfonline.com

The table below summarizes the anti-proliferative activity of a closely related compound, providing a potential reference for the activity of this compound.

| Compound | Cell Line | IC50 (μM) |

| 5,6,7-trimethoxy-3',4'-methylenedioxyflavone | Aspc-1 | >50 |

| 5,6,7-trimethoxy-3',4'-methylenedioxyflavone | HCT-116 | >50 |

| 5,6,7-trimethoxy-3',4'-methylenedioxyflavone | HepG-2 | >50 |

| 5,6,7-trimethoxy-3',4'-methylenedioxyflavone | SUN-5 | >50 |

| Data from Su, L., et al. (2022). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(16), 4070-4075. nih.gov |

Information regarding the specific effect of this compound on granulation inhibition in cell lines is not currently available in the scientific literature.

In Vivo (Non-Human Model) Pharmacological Activities and Underlying Mechanisms

In vivo studies in animal models are essential for validating the pharmacological activities observed in vitro and for understanding the systemic effects of a compound.

Anti-inflammatory Actions in Animal Models

While no in vivo studies have been reported specifically for this compound, research on related methoxyflavones has demonstrated anti-inflammatory effects in various animal models. For instance, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, exhibited anti-inflammatory activity in a mouse model of lipopolysaccharide (LPS)-induced peritonitis. nih.gov Oral pre-treatment with this compound led to a decrease in leukocyte migration and a reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that methoxyflavones can modulate the inflammatory response in a living organism. It is plausible that this compound could exert similar anti-inflammatory actions through the modulation of cytokine production and immune cell trafficking.

Antinociceptive and Neuropharmacological Effects in Animal Models (e.g., Opioid, ATP-sensitive K+ channel, Benzodiazepine (B76468) Systems)

The potential of flavonoids to modulate pain perception and interact with key neuropharmacological pathways has been a subject of growing research interest. While direct studies on this compound are limited, the broader class of flavonoids has demonstrated significant effects in preclinical animal models, suggesting potential mechanisms of action for this specific compound.

Flavonoids have been reported to exert antinociceptive effects in various pain models, including those induced by chemical agents and thermal stimuli. nih.govnih.gov The mechanisms underlying these effects are believed to be multifactorial, involving interactions with several key receptor systems in the central and peripheral nervous systems. researchgate.net

Opioid System Interaction: Several flavonoids have been identified as ligands for opioid receptors, suggesting a potential role in pain modulation through this well-established pathway. nih.govnih.govacs.orgsigmaaldrich.com For instance, studies have shown that certain flavonoids can act as antagonists at kappa opioid receptors. nih.gov The biflavone amentoflavone, found in Hypericum perforatum, has been shown to have antagonist activity at κ opioid receptors in vitro. nih.gov This interaction with the opioid system suggests that flavonoids may influence endogenous pain control mechanisms. The antinociceptive effects of some flavonoids, like eriocitrin, have been shown to be antagonized by naltrexone, a non-selective opioid receptor antagonist, further supporting the involvement of the opioid system. nih.gov

ATP-sensitive K+ (KATP) Channel Modulation: ATP-sensitive potassium (KATP) channels are crucial in regulating cellular excitability and are known to be downstream targets of opioid receptor signaling. mdpi.com The opening of these channels leads to hyperpolarization of the cell membrane, which can reduce neuronal firing and thereby produce an antinociceptive effect. Research has demonstrated that opioid analgesics can open KATP channels to elicit their pain-relieving effects. nih.gov Some flavonoids have been investigated for their interaction with these channels. For example, 7-hydroxyflavone (B191518) has been shown to induce antinociception through a mechanism that involves KATP channels, as its effects were attenuated by the KATP channel blocker glibenclamide. nih.gov Flavonoids can also modulate mitochondrial KATP (mitoKATP) channels, which play a role in cellular protection. nih.govoup.com

While these findings highlight the potential of the flavonoid scaffold to interact with key pain and neurotransmission pathways, further research is necessary to specifically elucidate the antinociceptive and neuropharmacological profile of this compound and determine its specific interactions with the opioid, ATP-sensitive K+ channel, and benzodiazepine systems.

Table 1: Summary of Preclinical Antinociceptive and Neuropharmacological Effects of Flavonoids in Animal Models

| Pharmacological Target | Observed Effect of Flavonoids | Example Flavonoid(s) | Potential Mechanism | Citation(s) |

|---|---|---|---|---|

| Opioid System | Antinociception, Kappa opioid receptor antagonism | Eriocitrin, Amentoflavone | Modulation of endogenous pain pathways | nih.govnih.govnih.gov |

| ATP-sensitive K+ Channels | Antinociception | 7-Hydroxyflavone | Opening of KATP channels leading to neuronal hyperpolarization | nih.gov |

Antioxidant System Modulation in Biological Models

Flavonoids are well-recognized for their potent antioxidant properties, which are attributed to their chemical structure, particularly the presence of hydroxyl groups. nih.govmdpi.com These compounds can act as antioxidants through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating the activity of antioxidant enzymes. nih.govmdpi.com

In biological models, flavonoids have demonstrated the ability to protect against oxidative stress-induced damage. mdpi.comnih.gov Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. mdpi.com

The primary antioxidant mechanism of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. nih.gov The arrangement and number of hydroxyl groups on the flavonoid skeleton are crucial determinants of their antioxidant capacity. mdpi.com

Preclinical studies have shown that flavonoid supplementation can enhance the endogenous antioxidant defense system. For instance, a meta-analysis of animal studies revealed that flavonoids significantly increased the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferase (GST). frontiersin.org Concurrently, they were found to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.org These findings suggest that flavonoids not only directly scavenge ROS but also bolster the cellular machinery responsible for mitigating oxidative damage.

Table 2: Modulation of the Antioxidant System by Flavonoids in Biological Models

| Parameter | Effect of Flavonoid Treatment | Mechanism/Significance | Citation(s) |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Scavenging | Direct neutralization of free radicals | nih.gov |

| Superoxide Dismutase (SOD) | Increased levels/activity | Enhanced dismutation of superoxide radicals | frontiersin.org |

| Catalase (CAT) | Increased levels/activity | Increased decomposition of hydrogen peroxide | frontiersin.org |

| Glutathione Peroxidase (GPx) | Increased levels/activity | Enhanced reduction of hydrogen peroxide and lipid hydroperoxides | frontiersin.org |

| Glutathione-S-Transferase (GST) | Increased levels/activity | Increased detoxification of xenobiotics and reactive electrophiles | frontiersin.org |

Other Systemic Effects in Preclinical Animal Models

Beyond their well-documented neuropharmacological and antioxidant effects, flavonoids have been shown to exert a wide range of other systemic effects in preclinical animal models. These effects highlight the multi-target nature of this class of compounds and suggest their potential to influence various physiological and pathological processes. oregonstate.edu

Anti-inflammatory Effects: Flavonoids have demonstrated significant anti-inflammatory properties in numerous animal models. researchgate.netnih.gov They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com A meta-analysis of preclinical studies showed that flavonoid supplementation could significantly reduce the levels of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.org

Cardiovascular Effects: The cardiovascular system is another major target for the beneficial effects of flavonoids. Studies have indicated that certain flavonoids can improve endothelial function, reduce blood pressure, and protect against ischemia-reperfusion injury. oregonstate.edu These effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in vascular tone and health.

Metabolic Effects: Flavonoids have been shown to influence glucose and lipid metabolism. oregonstate.edu In animal models of metabolic disorders, flavonoid administration has been associated with improved glycemic control, enhanced insulin (B600854) sensitivity, and favorable changes in lipid profiles. oregonstate.edu These effects suggest a potential role for flavonoids in the management of metabolic diseases.

Organ Protection: Preclinical evidence suggests that flavonoids can offer protection to various organs against toxic insults and disease processes. For example, studies have reported the hepatoprotective and nephroprotective effects of flavonoids in animal models of liver and kidney injury. frontiersin.org This protection is often attributed to the reduction of oxidative stress and inflammation in the affected organs. Furthermore, flavonoids have been shown to have positive effects on testicular function in animal models of toxicity, leading to improved sperm parameters and testosterone (B1683101) levels. frontiersin.org

Effects on Animal Production: In the context of livestock, dietary supplementation with flavonoids has been explored for its potential to improve animal health and productivity. wjarr.comresearchgate.net Flavonoids have been shown to act as antimicrobial agents and can modulate rumen fermentation in ruminants. wjarr.com Their antioxidant properties are also beneficial in reducing lipid oxidation in meat products. wjarr.com

While these systemic effects are well-documented for a variety of flavonoids, specific investigations into the effects of this compound are needed to confirm its activity profile across these different physiological systems. The unique substitution pattern of this compound will likely confer a distinct spectrum of biological activities.

Table 3: Other Systemic Effects of Flavonoids in Preclinical Animal Models

| System/Effect | Observed Outcome | Potential Mechanism(s) | Citation(s) |

|---|---|---|---|

| Inflammation | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Inhibition of NF-κB and MAPK signaling pathways | frontiersin.orgmdpi.com |

| Cardiovascular System | Improved endothelial function, blood pressure reduction | Antioxidant and anti-inflammatory actions, modulation of vascular signaling | oregonstate.edu |

| Metabolism | Improved glycemic control, enhanced insulin sensitivity | Modulation of glucose and lipid metabolic pathways | oregonstate.edu |

| Liver Function | Reduced liver enzyme levels (ALT, AST) in response to injury | Antioxidant and anti-inflammatory effects in the liver | frontiersin.org |

| Kidney Function | Reduced markers of kidney damage (urea, creatinine) | Protection against oxidative stress and inflammation in the kidneys | frontiersin.org |

| Testicular Function | Improved sperm quality and testosterone levels | Protection against testicular toxicity | frontiersin.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Amentoflavone |

| Chrysin (5,7-dihydroxyflavone) |

| Eriocitrin |

| Glibenclamide |

| 7-Hydroxyflavone |

Structure Activity Relationship Sar Studies of 5 Methoxy 6,7 Methylenedioxyflavone and Its Analogs

Influence of Methoxy (B1213986) and Methylenedioxy Substitutions on Biological Efficacy

The presence and position of methoxy (-OCH3) and methylenedioxy (-O-CH2-O-) groups on the flavonoid core are critical determinants of biological activity. These substitutions significantly alter the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Methoxylation, or the capping of hydroxyl groups with a methyl group, generally increases the metabolic stability of flavonoids. nih.gov This modification can lead to enhanced oral bioavailability as it protects the molecule from extensive conjugative metabolism in the intestine and liver. nih.gov Increased metabolic stability and improved membrane transport are properties that may make methoxyflavones particularly effective as cancer chemopreventive agents. nih.gov For instance, certain polymethoxyflavones have demonstrated potent inhibitory effects on the proliferation of cancer cells. nih.gov

Studies comparing flavonoids with different substitution patterns on the A-ring reveal the specific contributions of methoxy and hydroxyl groups. A study on skeletal muscle hypertrophy using various flavones showed that the substitution pattern at the C5 and C7 positions directly impacts activity. researchgate.net

Table 1: Influence of A-Ring Substitutions on Myotube Hypertrophy. (Data based on a study of C2C12 myotubes researchgate.net)

| Compound | Substitution at C5 | Substitution at C7 | Effect on Myotube Diameter |

|---|---|---|---|

| 5-hydroxy-7-methoxyflavone | -OH | -OCH3 | Significant Increase |

| 5,7-dimethoxyflavone (B190784) | -OCH3 | -OCH3 | No Significant Effect |

| 5,7-dihydroxyflavone (Chrysin) | -OH | -OH | No Significant Effect |

| 5-hydroxyflavone | -OH | -H | No Significant Effect |

| 7-methoxyflavone | -H | -OCH3 | No Significant Effect |

The methylenedioxy group, a five-membered ring fused to the flavonoid structure, also confers unique properties. Research into quinolin-4-one analogs, which share A-ring substitution patterns with the target flavone (B191248), has provided insights into the role of the 6,7-methylenedioxy moiety. In a study of anticancer agents, compounds featuring a 6,7-methylenedioxy group were synthesized and evaluated, establishing distinct structure-activity relationships. nih.gov One such analog, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one, was identified as a potent and selective antimitotic agent, suggesting the favorable contribution of this group to anticancer activity. nih.gov

Impact of Hydroxylation and Glycosylation Patterns on Activity Profiles

The number and location of hydroxyl groups are paramount to the biological effects of flavonoids. nih.gov These groups are key to the antioxidant capacity of flavonoids, as they can donate a hydrogen atom to stabilize free radicals. jcpjournal.org Specific hydroxylation patterns have been identified as crucial for various activities:

Antioxidant Activity: The presence of a catechol structure (ortho-dihydroxy groups) in the B-ring, such as at the 3' and 4' positions, is a significant determinant of antioxidant potential. nih.gov Additionally, a hydroxyl group at the C3 position of the C-ring, a C2-C3 double bond, and a 4-keto group are considered important structural features for radical scavenging. nih.govmdpi.com

Anti-glycation Activity: Studies on the inhibition of advanced glycation end products (AGEs) have shown that hydroxylation on the A and B rings enhances inhibitory activity. researchgate.net Conversely, hydroxylation at the C3 position of the C-ring (transforming a flavone into a flavonol) can decrease this specific activity. researchgate.net

Enzyme Inhibition: The hydroxylation pattern influences the ability of flavonoids to inhibit various enzymes. For example, inhibition of aldose reductase is notably enhanced by hydroxyl groups at the C3′ and C4′ positions of the B-ring. nih.gov

Table 2: General Influence of Hydroxylation Patterns on Flavonoid Activity.

| Structural Feature | Associated Biological Activity | Reference |

|---|---|---|

| 3',4'-dihydroxy (catechol) on B-ring | Strong antioxidant activity | nih.govmdpi.com |

| Hydroxylation on A and B rings | Increased anti-AGE formation activity | researchgate.net |

| Hydroxylation on C3 of C-ring | Decreased anti-AGE formation activity (flavonol vs flavone) | researchgate.net |

| 5-OH and 7-OH on A-ring | Contributes to antioxidant and anti-inflammatory activity | mdpi.com |

| Increased number of hydroxyl groups | Increased water solubility, potential for enhanced antifusogenic activity | mdpi.commdpi.com |

Glycosylation, the attachment of a sugar unit, primarily affects the pharmacokinetic properties of flavonoids. It generally increases water solubility but can also impact biological activity directly. mdpi.com In some cases, glycosidic moieties are counterproductive to activity, while in others, they can improve absorption and distribution. researchgate.netnih.gov The specific sugar, its linkage, and its position on the flavonoid core all contribute to the final activity profile.

Stereochemical Considerations and Enantiomeric Effects in Flavonoid Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the bioactivity of flavonoids. Certain classes of flavonoids, such as flavanones, possess a chiral center, typically at the C2 position of the C-ring, leading to the existence of (R)- and (S)-enantiomers (non-superimposable mirror images). nih.gov

While the C2-C3 double bond in flavones like 5-Methoxy-6,7-methylenedioxyflavone removes the chirality at the C2 position, their precursor molecules (flavanones) are chiral. In nature, flavonoids are often biosynthesized as single, pure enantiomers; for example, many natural flavanones exist predominantly as the (S)-enantiomer. nih.gov However, they are frequently isolated from natural sources as racemic mixtures (equal amounts of both enantiomers). nih.gov

Crucially, individual enantiomers of a chiral flavonoid can exhibit different biological activities. nih.gov This enantioselectivity underscores the importance of stereochemistry in the interaction between the flavonoid and its biological target, which is typically a chiral macromolecule like a protein or enzyme. To study these effects and to produce more potent compounds, various stereoselective synthesis methods have been developed. These techniques, including organocatalysis, biocatalysis, and chiral pool approaches, aim to produce enantiomerically pure flavonoids, allowing for a precise evaluation of the bioactivity of each stereoisomer. nih.govnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of flavonoids. mdpi.com These in silico methods allow researchers to predict biological activities, understand interaction mechanisms at the molecular level, and guide the synthesis of new, more potent analogs. mdpi.commdpi.com

Key computational approaches used in flavonoid research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can create 3D maps that visualize which regions of the molecule are important for activity.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the flavonoid) when it interacts with a target receptor (e.g., an enzyme or protein). tandfonline.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the flavonoid-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, observe conformational changes, and provide a more accurate estimation of binding energies. tandfonline.com

These computational strategies have been widely applied to study flavonoids, predicting their antioxidant activity, identifying potential enzyme inhibitors, and explaining the structural basis for their diverse pharmacological effects. jcpjournal.orgtandfonline.com

Table 3: Common Computational Methods in Flavonoid SAR.

| Method | Primary Application in SAR | Reference |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new compounds. | mdpi.com |

| Molecular Docking | Predicts the binding mode and affinity of a flavonoid to a biological target. | mdpi.comtandfonline.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the flavonoid-receptor complex to assess stability and binding. | tandfonline.com |

| Density Functional Theory (DFT) | Calculates electronic structure properties to predict chemical reactivity and reaction sites. | mdpi.com |

Metabolism and Biotransformation in Biological Systems Non Human Focus

Metabolic Pathways of Flavonoids in Animal Models

Upon ingestion by animals, flavonoids like 5-Methoxy-6,7-methylenedioxyflavone undergo a series of metabolic processes. A small fraction of these compounds may be absorbed in the small intestine, but the majority, particularly in their glycosidic forms (if applicable), pass to the colon. nih.govtamu.edu In the small intestine and liver, flavonoids are subject to Phase I and Phase II metabolism. oup.com

Phase I reactions, catalyzed by cytochrome P450 enzymes, can introduce hydroxyl groups or demethylate existing methoxy (B1213986) groups. mdpi.com For a compound like this compound, this could potentially involve demethylation of the 5-methoxy group. Phase II conjugation reactions are the most prominent metabolic step for flavonoids. oup.comnih.gov These reactions, occurring in the intestinal cells and the liver, involve the attachment of glucuronic acid (glucuronidation), sulfate (B86663) groups (sulfation), or methyl groups (methylation) to the flavonoid structure. tamu.edunih.gov These conjugations increase the water solubility of the flavonoids, facilitating their excretion via bile and urine. nih.govnih.gov

The specific metabolic pathway can be influenced by the flavonoid's structure. For instance, studies on other methoxyflavones in rats have shown that methylation can enhance metabolic stability. mdpi.com For example, after oral administration of 5,7-dimethoxyflavone (B190784) to rats, it was detectable in plasma and various tissues, whereas the unmethylated parent compound, chrysin, was not. mdpi.com This suggests that the methoxy group at the 5-position, as seen in this compound, may confer a degree of resistance to immediate metabolism. mdpi.com

Role of Gut Microbiome in Flavonoid Biotransformation

The gut microbiome plays a pivotal role in the metabolism of the vast majority of dietary flavonoids that reach the colon. nih.govbiorxiv.org It is estimated that as much as 90% of ingested flavonoids are metabolized by gut bacteria. nih.gov These microorganisms possess a diverse array of enzymes capable of performing transformations that host enzymes cannot, such as the cleavage of the flavonoid C-ring. nih.govcambridge.org